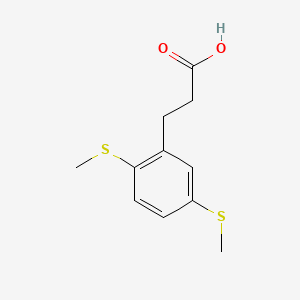
Thalidomide-5'-O-PEG2-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-PEG2-propargyl: is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach for targeted protein degradation. The compound is designed for research purposes and is not intended for clinical use .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG2-propargyl involves the conjugation of a thalidomide-based cereblon ligand with a PEG linker and a terminal alkyne group. The process typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated to form a reactive intermediate.
PEGylation: The activated thalidomide is then reacted with a PEG linker to form Thalidomide-PEG.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows standard organic synthesis protocols, including purification steps such as column chromatography and recrystallization to achieve high purity .
化学反应分析
Types of Reactions: Thalidomide-5’-O-PEG2-propargyl undergoes several types of chemical reactions, including:
Click Chemistry:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for click chemistry reactions.
Substitution Reactions: Common reagents include nucleophiles such as azides and amines.
Major Products: The major products formed from these reactions are typically bioconjugates, where Thalidomide-5’-O-PEG2-propargyl is linked to other molecules, such as peptides or proteins .
科学研究应用
Thalidomide-5’-O-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases.
Industry: Applied in the development of new materials and nanotechnology .
作用机制
The mechanism of action of Thalidomide-5’-O-PEG2-propargyl involves its role as a ligand in PROTAC technology. The compound binds to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation mechanism is highly specific and efficient, making it a valuable tool in drug discovery and development .
相似化合物的比较
Thalidomide-O-PEG2-propargyl: Similar in structure and function, used in PROTAC technology.
Lenalidomide: Another thalidomide derivative with similar binding properties to CRBN.
Pomalidomide: A more potent derivative of thalidomide with enhanced activity.
Uniqueness: Thalidomide-5’-O-PEG2-propargyl is unique due to its specific design for click chemistry and its application in PROTAC technology. The presence of the PEG linker improves solubility and stability, while the terminal alkyne group allows for versatile bioconjugation .
属性
分子式 |
C20H20N2O7 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c1-2-7-27-8-9-28-10-11-29-13-3-4-14-15(12-13)20(26)22(19(14)25)16-5-6-17(23)21-18(16)24/h1,3-4,12,16H,5-11H2,(H,21,23,24) |
InChI 键 |
ZZGGOWPAWVHARV-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
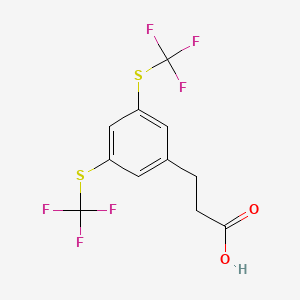
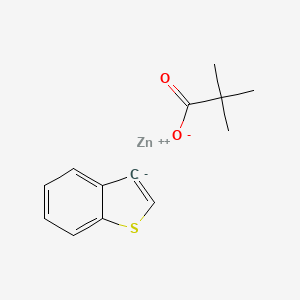
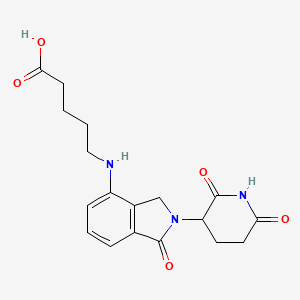

![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
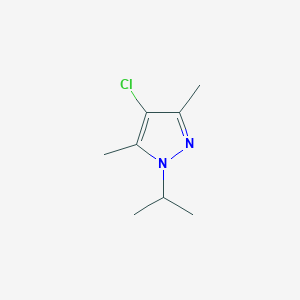

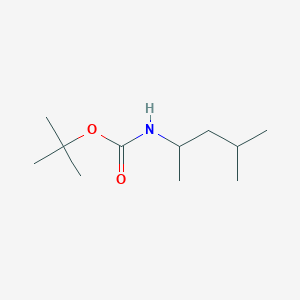
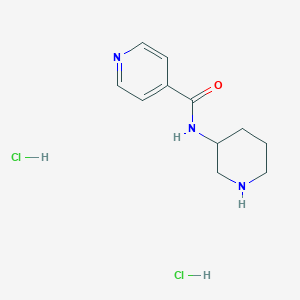
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)

